Butanoic acid, 4-(methylphenylamino)-, also known as 4-(methylphenylamino)butanoic acid, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol. It is characterized by a butanoic acid backbone substituted with a 4-(methylphenylamino) group. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry. Its structural formula features a carboxylic acid functional group (-COOH) and an amine group (-NH) linked to a phenyl ring, which contributes to its unique chemical properties .
These reactions highlight its versatility in synthetic organic chemistry .
There are various methods for synthesizing butanoic acid, 4-(methylphenylamino)-:
These synthetic routes can be optimized based on desired yields and purity levels .
Butanoic acid, 4-(methylphenylamino)- has potential applications in:
Its ability to interact with various biological systems makes it a candidate for further research in these areas .
Several compounds share structural similarities with butanoic acid, 4-(methylphenylamino)-. Here are some examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butanoic Acid | C₄H₈O₂ | Simple carboxylic acid without amine group |
| 4-Aminobutanoic Acid | C₄H₉N₁O₂ | Contains an amino group instead of phenyl |
| Phenylbutanoic Acid | C₉H₈O₂ | Phenyl substitution without amino group |
| 3-(Methylphenyl)butanoic Acid | C₁₂H₁₄O₂ | Different position for methyl substitution |
Butanoic acid, 4-(methylphenylamino)- is unique due to the combination of both the butanoic acid moiety and the methylphenylamino group, which may confer distinct biochemical properties compared to these similar compounds .
The electronic structure of Butanoic acid, 4-(methylphenylamino)- (molecular formula C11H15NO2, molecular weight 193.24 g/mol) has been extensively investigated using density functional theory methods to understand its fundamental quantum mechanical properties [1] [2]. The compound, also known as 4-(N-methylanilino)butanoic acid, represents a conjugated system combining aromatic aniline functionality with aliphatic carboxylic acid characteristics [3] [4].
Electronic structure calculations employing the B3LYP functional with various basis sets have revealed critical insights into the frontier molecular orbitals of this methylphenylamino derivative [5] [2]. The highest occupied molecular orbital energy levels and lowest unoccupied molecular orbital energy levels determine the compound's chemical reactivity and electronic properties [6] [7]. Studies on similar aniline derivatives demonstrate that the B3LYP/6-31+G(d,p) level of theory provides reliable predictions for aromatic amino acid systems [4] [8].
The molecular electrostatic potential surface calculations reveal the charge distribution across the butanoic acid framework, with electron-rich regions localized around the nitrogen atom and carboxylate functionality [9] [7]. The aromatic ring system exhibits characteristic π-electron delocalization patterns that influence the compound's interaction capabilities with biological targets [10] [11].
Vibrational frequency calculations at the density functional theory level have been performed to characterize the molecular structure and confirm optimization convergence [12] [13]. The calculated harmonic frequencies provide insight into the molecular dynamics and structural stability of the methylphenylamino butanoic acid system [14] [15].
Table 1: Electronic Structure Parameters for Butanoic acid, 4-(methylphenylamino)-
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C11H15NO2 | Experimental | [1] |
| Molecular Weight | 193.24 g/mol | Calculated | [1] |
| HOMO Energy | -0.267 eV | DFT B3LYP | [7] |
| LUMO Energy | -0.181 eV | DFT B3LYP | [7] |
| HOMO-LUMO Gap | 0.086 eV | DFT B3LYP | [7] |
| Chemical Hardness | 0.04 eV | Calculated | [7] |
| Electrophilicity Index | 0.58 eV | Calculated | [7] |
Thermodynamic properties calculated through density functional theory methods include zero-point vibrational energy, thermal energy contributions, and entropy values at standard conditions [13] [16]. These parameters are essential for understanding the compound's stability and reactivity under physiological conditions [17] [15].
The chemical reactivity descriptors derived from frontier molecular orbital analysis indicate that Butanoic acid, 4-(methylphenylamino)- exhibits moderate chemical reactivity with potential for electrophilic interactions [6] [7]. The calculated chemical softness and hardness values suggest favorable binding characteristics with biological macromolecules [10] [9].
Ab initio molecular dynamics simulations provide dynamic insight into the conformational behavior and structural evolution of Butanoic acid, 4-(methylphenylamino)- in various environments [18] [19]. These simulations combine quantum mechanical accuracy with molecular dynamics methodology to explore the compound's behavior at the atomic level [20] [21].
The implementation of ab initio molecular dynamics for amino acid derivatives requires careful consideration of computational parameters and system size limitations [19] [21]. Recent advances in artificial intelligence-enhanced biomolecular dynamics systems have enabled efficient simulation of larger molecular systems while maintaining quantum mechanical accuracy [19] [18].
Conformational sampling through ab initio molecular dynamics reveals the preferred orientations of the methylphenylamino side chain relative to the butanoic acid backbone [18] [22]. The aromatic ring rotation and amino acid backbone flexibility contribute to the compound's overall conformational ensemble [23] [19].
Table 2: Ab Initio Molecular Dynamics Simulation Parameters
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Temperature | 298.15 | K | [18] |
| Simulation Time | 50-100 | ns | [22] |
| Integration Step | 1.0 | fs | [21] |
| Ensemble | NPT | - | [24] |
| Pressure | 1.0 | bar | [24] |
| Solvation Model | Explicit Water | - | [19] |
The dynamic behavior of the carboxylic acid functionality shows characteristic hydrogen bonding patterns with surrounding water molecules [18] [19]. The methylphenylamino moiety exhibits rotational freedom around the nitrogen-carbon bond, influencing the overall molecular geometry [23] [4].
Quantum mechanical molecular dynamics simulations have demonstrated the importance of electronic polarization effects in accurately describing the compound's interactions with polar environments [25] [19]. The inclusion of dispersion corrections in the computational framework enhances the accuracy of intermolecular interaction descriptions [26] [18].
Molecular docking investigations of Butanoic acid, 4-(methylphenylamino)- reveal its potential binding interactions with various protein targets through computational structure-based approaches [27] [28]. The compound's structural features, including the aromatic aniline moiety and flexible butanoic acid chain, enable diverse binding modes with protein active sites [29] [30].
Docking studies employing AutoDock Vina and similar algorithms have demonstrated binding affinities ranging from -5.3 to -6.1 kcal/mol for related aromatic amino acid derivatives [31] [32]. The methylphenylamino group forms characteristic π-π stacking interactions with aromatic amino acid residues in protein binding sites [29] [33].
Table 3: Protein-Ligand Docking Results for Aromatic Amino Acid Derivatives
| Compound Type | Binding Affinity (kcal/mol) | Key Interactions | Protein Target | Reference |
|---|---|---|---|---|
| Methylphenylamino derivatives | -5.3 to -6.1 | π-π stacking, H-bonding | Various | [31] |
| Aniline derivatives | -7.9 to -12.6 | Hydrophobic, electrostatic | Cancer proteins | [34] |
| Aromatic amino acids | -10.4 | Multiple contact points | Enzyme active sites | [30] |
The carboxylic acid functionality of Butanoic acid, 4-(methylphenylamino)- provides additional binding specificity through hydrogen bonding interactions with polar amino acid residues [27] [31]. Lysine, serine, and threonine residues frequently participate in these interactions based on molecular docking analyses [34] [30].
Binding site analysis reveals that the compound preferentially occupies hydrophobic pockets within protein structures, with the aromatic ring system making favorable contacts with phenylalanine, tryptophan, and tyrosine residues [29] [33]. The flexible butanoic acid chain allows adaptation to various binding site geometries [35] [28].
The protein-ligand interaction profiler analysis demonstrates multiple interaction types including hydrophobic contacts, hydrogen bonds, and aromatic stacking arrangements [31] [27]. These diverse interaction patterns contribute to the compound's binding stability and selectivity profiles [29] [34].
Molecular docking studies have identified potential binding sites in enzyme active sites, with particular emphasis on sites containing aromatic amino acid clusters [30] [33]. The binding poses suggest that Butanoic acid, 4-(methylphenylamino)- can function as a competitive inhibitor through occupation of substrate binding regions [28] [31].
Free energy perturbation calculations provide quantitative estimates of binding affinity changes and thermodynamic stability for Butanoic acid, 4-(methylphenylamino)- in protein-ligand complexes [36] [37]. These calculations employ rigorous statistical mechanical approaches to determine free energy differences between molecular states [38] [36].
The implementation of free energy perturbation methodology for amino acid derivatives requires careful selection of transformation pathways and adequate sampling protocols [37] [38]. The Zwanzig equation forms the theoretical foundation for these calculations, relating free energy differences to ensemble averages of potential energy changes [37] [36].
Table 4: Free Energy Perturbation Calculation Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Lambda Windows | 15-16 | FEP Protocol | [36] |
| Simulation Time per Window | 4 ns | Molecular Dynamics | [36] |
| Temperature | 298 K | Canonical Ensemble | [38] |
| Pressure | 1 atm | NPT Conditions | [38] |
| Coupling Parameters | Electrostatic/van der Waals | Sequential | [38] |
The thermodynamic integration approach provides an alternative pathway for free energy calculations, offering improved convergence properties for certain molecular transformations [36] [38]. The integration along coupling parameters allows systematic exploration of the transformation between initial and final states [37] [38].
Binding free energy calculations for methylphenylamino derivatives demonstrate the importance of electrostatic interactions in determining overall binding affinity [36] [34]. The aromatic ring system contributes significantly to the binding free energy through π-π stacking interactions with protein aromatic residues [29] [33].
The calculated binding free energies range from -5 to -12 kcal/mol depending on the specific protein target and binding site characteristics [32] [31]. These values correlate well with experimental binding data where available, validating the computational approach [36] [34].
Perturbation calculations examining structural modifications to the butanoic acid chain length and aromatic substitution patterns provide insights into structure-activity relationships [36] [37]. The results guide optimization strategies for enhanced binding affinity and selectivity [35] [28].